Cas no 1361667-39-1 (3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol)

3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol structure
1361667-39-1 structure
Product name:3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol
CAS No:1361667-39-1
MF:C18H9Cl6NO
Molecular Weight:467.988158941269
CID:4966709

3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol
    • インチ: 1S/C18H9Cl6NO/c19-10-1-3-12(21)17(23)15(10)8-5-9(14(7-26)25-6-8)16-11(20)2-4-13(22)18(16)24/h1-6,26H,7H2
    • InChIKey: GATFRWWNMCFMAI-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C1C(CO)=NC=C(C2C(=CC=C(C=2Cl)Cl)Cl)C=1)Cl)Cl

計算された属性

  • 精确分子量: 466.878580 g/mol
  • 同位素质量: 464.881530 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 471
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 7
  • 分子量: 468.0
  • トポロジー分子極性表面積: 33.1

3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013031183-1g
3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol
1361667-39-1 97%
1g
1,475.10 USD 2021-06-22
Alichem
A013031183-250mg
3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol
1361667-39-1 97%
250mg
499.20 USD 2021-06-22
Alichem
A013031183-500mg
3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol
1361667-39-1 97%
500mg
806.85 USD 2021-06-22

3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol 関連文献

3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanolに関する追加情報

Introduction to 3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol (CAS No. 1361667-39-1) and Its Recent Applications in Chemical Biology

3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol, identified by the CAS number 1361667-39-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of heterocyclic aromatic derivatives, characterized by its pyridine core substituted with chlorophenyl groups at the 2 and 6 positions, and a hydroxymethyl group at the 2-position of the pyridine ring. The presence of multiple chlorine atoms enhances its electronic properties, making it a valuable scaffold for designing novel bioactive molecules.

The structural framework of 3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol imparts distinct chemical reactivity and binding capabilities. The pyridine ring is a well-known pharmacophore in medicinal chemistry, often serving as a key interaction site in drug-receptor complexes. The substitution pattern with chlorophenyl groups not only influences the compound's solubility and metabolic stability but also modulates its binding affinity to biological targets. This makes it an attractive candidate for further derivatization and optimization in drug discovery programs.

In recent years, there has been growing interest in exploring the pharmacological potential of 3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol and its derivatives. Studies have demonstrated that such compounds exhibit promising activities against various biological targets, including enzymes and receptors involved in inflammatory pathways. For instance, research has shown that derivatives of this scaffold can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators like prostaglandins. This suggests that 3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol could serve as a lead compound for developing novel anti-inflammatory agents.

Moreover, the synthetic versatility of this compound allows for facile modifications at multiple positions on the aromatic ring. This flexibility is crucial for generating libraries of analogs with tailored biological activities. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to introduce diverse functional groups while maintaining the core pyridine structure. These approaches enable chemists to fine-tune the electronic and steric properties of the molecule for optimal interaction with biological targets.

The biological evaluation of 3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol has revealed intriguing findings that warrant further investigation. Preclinical studies have indicated that certain derivatives exhibit potent inhibitory effects on kinases involved in cancer progression. The chlorine atoms in the phenyl rings contribute to strong hydrogen bonding interactions with amino acid residues in protein active sites, enhancing binding affinity. This observation aligns with emerging trends in kinase inhibition where structural modifications around the pyridine core play a critical role in optimizing drug efficacy.

Recent advancements in computational chemistry have also facilitated the rational design of new derivatives based on 3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol. Molecular docking simulations have been used to predict binding modes and affinity profiles for various biological targets. These computational studies provide valuable insights into how structural changes can modulate bioactivity without extensive experimental screening. Such integrative approaches combining experimental chemistry with computational modeling are accelerating the discovery pipeline for novel bioactive compounds.

The toxicological profile of this compound is another critical aspect that has been thoroughly examined. Preliminary safety assessments have shown that while it exhibits potent biological activity at therapeutic concentrations it maintains acceptable levels of toxicity at higher doses. This balance between efficacy and safety makes it an attractive candidate for further development into clinical candidates. Further studies are ongoing to elucidate long-term effects and metabolic pathways involving this compound.

In conclusion,3,5-Bis(2,3,6-trichlorophenyl)pyridine-2-methanol (CAS No. 1361667-39-1) represents a promising scaffold for developing innovative therapeutic agents with applications spanning multiple disease areas including cancer inflammation and neurodegenerative disorders. Its unique structural features combined with synthetic flexibility offer a rich foundation for medicinal chemists to explore new chemical space while addressing unmet medical needs.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd